molecular formula C22H22N4O3S B2667555 2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894039-97-5

2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2667555
CAS RN: 894039-97-5
M. Wt: 422.5
InChI Key: HMDJTVVGFSHWRS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylamino group, a thioether group, a carboxamide group, and a pyrimidine ring . The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through reactions involving carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The p-tolyl group is a functional group related to toluene, which can generate three possible structural isomers .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the benzylamino group could participate in nucleophilic substitution reactions, while the carboxamide group could undergo hydrolysis or reduction reactions .

Scientific Research Applications

Synthesis and Reactions

Research on related compounds, such as 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), has explored their synthesis and reactions. These studies have included the investigation of methylation, acylation, and the synthesis of various heterocyclic structures, demonstrating the chemical versatility and potential applications of such compounds in medicinal and synthetic organic chemistry (Kappe & Roschger, 1989).

Antimicrobial Activity

Compounds similar to the one , such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have shown promising antimicrobial activity. This includes effectiveness against strains like Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Kolisnyk et al., 2015).

Biological Activity Investigations

The biological activity of similar compounds, such as 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has been evaluated against various microbial strains, showing potential as inhibitors in photosynthetic electron transport and revealing insights into structure-activity relationships (Imramovský et al., 2011).

Synthesis and Antitumor Activity

Some pyrimidine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown antitumor activity, highlighting the potential of structurally related compounds in oncology research (Grivsky et al., 1980).

Structural Studies

X-ray diffraction studies on related tetrahydropyrimidine-2-thiones, like 5-benzoyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione, offer insights into the molecular and crystal structures of these compounds, which can be crucial for understanding their pharmacological properties (Gurskaya et al., 2003).

properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-8-10-17(11-9-15)25-20(28)18-13-24-22(26(2)21(18)29)30-14-19(27)23-12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJTVVGFSHWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

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